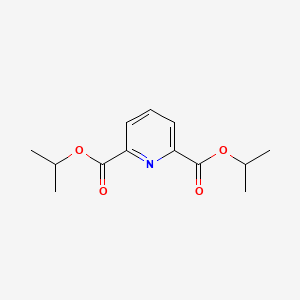![molecular formula C16H16F3N3O B5687321 4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine](/img/structure/B5687321.png)
4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to possess unique properties that make it useful in the development of new drugs, as well as in other areas of research. In
Wirkmechanismus
The mechanism of action of 4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine is not fully understood. However, it has been found to act as a potent inhibitor of certain enzymes, such as protein kinases and phosphodiesterases. This inhibition leads to the modulation of various cellular signaling pathways, which can result in the inhibition of cell proliferation, induction of apoptosis, and other effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine have been studied extensively in vitro and in vivo. This compound has been found to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to have anti-inflammatory and anti-angiogenic effects, which could be useful in the treatment of various inflammatory and angiogenic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine is its potency and selectivity towards certain enzymes. This makes it a useful tool for studying various cellular signaling pathways and their role in disease development. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine. One of the most promising areas is in the development of new drugs for the treatment of cancer and other diseases. This compound has shown great potential in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Other future directions include the study of its effects on other cellular signaling pathways and the development of new synthetic methods for its production.
Conclusion
In conclusion, 4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine is a promising compound that has potential applications in various fields of scientific research. Its unique properties make it a useful tool for studying various cellular signaling pathways and its role in disease development. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine involves the reaction of 3-(trifluoromethyl)phenol with 1-bromo-4-(4-piperidinyl)pyrimidine in the presence of a base, such as potassium carbonate. The reaction is carried out in a polar solvent, such as dimethylformamide or dimethyl sulfoxide, at a temperature of around 100°C. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the development of new drugs. This compound has been found to possess unique properties that make it useful in the treatment of various diseases, such as cancer, cardiovascular diseases, and neurological disorders.
Eigenschaften
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c17-16(18,19)12-2-1-3-14(10-12)23-13-5-8-22(9-6-13)15-4-7-20-11-21-15/h1-4,7,10-11,13H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMICQISEGCNJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC(=C2)C(F)(F)F)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[3-(Trifluoromethyl)phenoxy]piperidin-1-YL}pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-nitrobenzamide](/img/structure/B5687243.png)
![9-(2,5-dimethyl-3-furoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687248.png)


![1-{[1-benzyl-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5687280.png)
![2-propyl-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687288.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5687296.png)
![2,3-dihydro-1,4-benzodioxin-6-yl[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5687298.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5687308.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5687313.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanamide](/img/structure/B5687326.png)
![3-cyclopropyl-1-(3-methoxybenzyl)-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687329.png)
![1-[(3-ethylisoxazol-5-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5687343.png)
![N-[4-(dimethylamino)phenyl]-3-phenylacrylamide](/img/structure/B5687344.png)